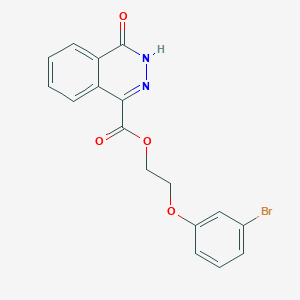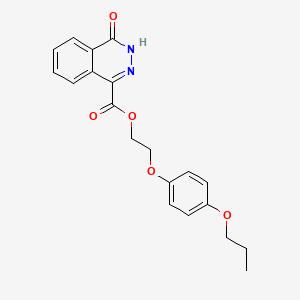
N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide acts as a selective antagonist of the CRF1 receptor, which is involved in the regulation of the body's stress response. By blocking the activity of this receptor, this compound may help to reduce the symptoms of stress-related disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce anxiety-like behaviors and to decrease the reinforcing effects of drugs of abuse. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide is its selectivity for the CRF1 receptor, which allows for more precise targeting of this receptor in lab experiments. However, one limitation is that it may not be effective in all individuals, as there is variability in the expression of the CRF1 receptor.
Future Directions
There are several potential future directions for research on N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide. One area of interest is its potential use in the treatment of post-traumatic stress disorder (PTSD). It has also been suggested that this compound may have neuroprotective effects and could be investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies could be conducted to better understand the mechanisms underlying this compound's effects on the HPA axis and its potential use in the treatment of stress-related disorders.
Synthesis Methods
The synthesis of N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with cyclopropylamine to form N-cyclopropyl-4-methylbenzenesulfonamide. This compound is then reacted with 1,4-diazepane-1-carboxylic acid to form this compound.
Scientific Research Applications
N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of stress-related disorders such as anxiety and depression. It has also been investigated for its potential use in the treatment of drug addiction and alcoholism.
properties
IUPAC Name |
N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-13-3-7-15(8-4-13)23(21,22)19-10-2-9-18(11-12-19)16(20)17-14-5-6-14/h3-4,7-8,14H,2,5-6,9-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMMUZUSBJLLFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-[4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl]acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7537256.png)
![N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7537263.png)


![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537272.png)
![[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7537288.png)
![[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537296.png)

![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537311.png)

![N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide](/img/structure/B7537320.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B7537347.png)
![1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B7537365.png)
